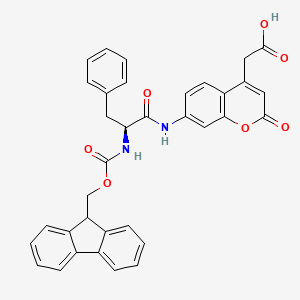

Fmoc-L-Phe-Aca-OH

Description

BenchChem offers high-quality Fmoc-L-Phe-Aca-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Phe-Aca-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[7-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-2-oxochromen-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28N2O7/c38-32(39)17-22-18-33(40)44-31-19-23(14-15-24(22)31)36-34(41)30(16-21-8-2-1-3-9-21)37-35(42)43-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-15,18-19,29-30H,16-17,20H2,(H,36,41)(H,37,42)(H,38,39)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZIWAGWZKMUMC-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of Fmoc-L-Phe-Aca-OH

Topic: Molecular Weight and Formula of Fmoc-L-Phe-Aca-OH Content Type: In-depth Technical Guide

Fluorogenic Reporter for Cell-Penetrating Peptides & Protease Profiling

Executive Summary

Fmoc-L-Phe-Aca-OH is a specialized fluorogenic building block used primarily in the synthesis of self-reporting Cell-Penetrating Peptides (CPPs) and protease substrates. Unlike standard peptide linkers where "Aca" typically denotes

This molecule functions as an internalization reporter .[1] The proximity of the Phenylalanine (Phe) aromatic ring to the Coumarin (Aca) moiety quenches the coumarin's fluorescence via Photo-induced Electron Transfer (PET) or

Physicochemical Specifications

The following data represents the definitive characterization for the fluorogenic substrate variant of Fmoc-L-Phe-Aca-OH (CAS: 2250437-40-0).

| Property | Specification |

| Chemical Name | 7-[N- |

| Common Abbreviation | Fmoc-L-Phe-Aca-OH |

| CAS Number | 2250437-40-0 |

| Molecular Formula | |

| Molecular Weight | 588.61 g/mol |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water/DCM.[1] |

| Appearance | Off-white to pale yellow powder. |

| Purity Standard | |

| Storage | -20°C, desiccated, protected from light (fluorophore sensitivity). |

Structural Analysis & Nomenclature Alert

3.1 The "Aca" Ambiguity (Critical for Researchers)

A major source of experimental error involves the misinterpretation of the "Aca" abbreviation. You must verify which "Aca" your protocol requires before synthesis.

-

Scenario A (This Guide): (7-Amino-coumarin-4-yl)acetic acid . Used for fluorescence assays.

-

Formula:

(MW: 588.61)

-

-

Scenario B (Standard Linker):

-Aminocaproic acid (6-Aminohexanoic acid). Used as a flexible spacer.-

Formula:

(MW: ~500.6) -

Differentiation: If your target molecule is not intended to be fluorescent, you likely need Scenario B (often denoted as Fmoc-Phe-Ahx-OH).

-

3.2 Molecular Architecture

The Fmoc-L-Phe-Aca-OH molecule consists of three distinct functional domains:

-

N-Terminus (Fmoc): Provides temporary protection for the

-amine, allowing Solid Phase Peptide Synthesis (SPPS). -

Core Residue (L-Phe): Acts as the "quencher" and the recognition motif for chymotrypsin-like proteases.

-

C-Terminus (Aca/Coumarin): The fluorophore.[1] It contains a free carboxylic acid (

) at position 4 of the coumarin ring, enabling attachment to the N-terminus of a resin-bound peptide.

Mechanism of Action: The "Turn-On" Switch

The utility of this building block lies in its cleavage-dependent fluorescence.

-

Quenched State (Intact): In the intact Fmoc-Phe-Aca-Peptide, the aromatic ring of Phenylalanine interacts with the Coumarin system, significantly reducing quantum yield.

-

Active State (Cleaved): Intracellular proteases (or specific enzymes like chymotrypsin) hydrolyze the amide bond between Phe and the 7-amino group of the Coumarin.

-

Result: The Coumarin moiety is released (or remains attached to the cargo while Phe is removed), restoring high-intensity fluorescence (Emission

nm).

Figure 1: Activation pathway of the Fmoc-Phe-Aca reporter system. The proximity of Phenylalanine suppresses Coumarin fluorescence until enzymatic cleavage occurs.

Experimental Protocol: Solid Phase Coupling

Context: Coupling Fmoc-L-Phe-Aca-OH to a resin-bound peptide is more difficult than standard amino acid couplings due to the steric bulk of the coumarin ring and the lower nucleophilicity of the aromatic amine if you were building onto it. However, since this building block has a free carboxylic acid, we are coupling its COOH to the resin's

Standard Protocol (Fmoc-SPPS):

-

Reagent Preparation:

-

Dissolve Fmoc-L-Phe-Aca-OH (3 eq. relative to resin loading) in dry DMF.

-

Activator: Use HATU (2.9 eq.) or PyBOP (3 eq.) rather than HBTU/TBTU to maximize yield given the steric hindrance.

-

Base: DIPEA (6 eq.).

-

-

Coupling Reaction:

-

Add the pre-activated solution to the resin (swollen in DMF).

-

Time: Allow to react for 2 to 4 hours at room temperature. (Standard AA coupling is usually 45-60 min; extend this for Aca).

-

Optimization: For difficult sequences, double coupling is recommended.

-

-

Washing:

-

Wash resin

with DMF,

-

-

Capping (Crucial):

-

Perform an acetylation step (

/DIPEA) to cap any unreacted amines on the resin, preventing deletion sequences which could interfere with fluorescence quantification later.

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (

min) to remove the Fmoc group from the Phenylalanine, making it ready for the next coupling step.

-

References

-

Iris Biotech GmbH. (2023). Fmoc-L-Phe-Aca-OH Product Data Sheet (FDP1240). Retrieved from [Link][1]

-

Maly, D. J., et al. (2002). Expedient Solid-Phase Synthesis of Fluorogenic Protease Substrates Using the 7-Amino-4-carbamoylmethylcoumarin (ACC) Fluorophore.[1] The Journal of Organic Chemistry, 67(3), 910-915. Retrieved from [Link]

-

Harris, J. L., et al. (2000).[1] Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.[1] Proceedings of the National Academy of Sciences, 97(14), 7754-7759.[1] Retrieved from [Link][1]

-

ChemBuyersGuide. (2024). Compound Entry: Fmoc-L-Phe-Aca-OH (CAS 2250437-40-0). Retrieved from [Link]

Sources

The Strategic Integration of the Aminocaproic Acid Linker in Fmoc-L-Phe-Aca-OH: A Technical Guide for Advanced Peptide Synthesis

Abstract

In the landscape of sophisticated peptide design and synthesis, the deliberate incorporation of linker moieties is a critical determinant of the final molecule's physicochemical properties and biological function. This technical guide provides an in-depth exploration of the role of the aminocaproic acid (Aca) linker within the Fmoc-L-Phe-Aca-OH construct. Moving beyond a mere description of its components, this document elucidates the causal relationships between the Aca linker's structural attributes and its functional implications in solid-phase peptide synthesis (SPPS) and the subsequent bioactivity of the target peptide. This guide is intended for researchers, chemists, and professionals in drug development who seek to leverage linker technology for the rational design of novel peptide-based therapeutics and research tools.

Deconstructing the Moiety: Fmoc-L-Phe-Aca-OH

The compound Fmoc-L-Phe-Aca-OH is a cornerstone building block for peptide chemists. Its strategic design comprises three key functional units:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the amine terminus, essential for the iterative nature of solid-phase peptide synthesis.[1][2] Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids to the growing peptide chain.[3][4]

-

L-Phenylalanine (Phe): An aromatic amino acid that imparts specific conformational properties and can be crucial for molecular recognition and binding interactions of the final peptide.[1][5][6][7]

-

The Aminocaproic Acid (Aca) Linker: A six-carbon ω-amino acid that serves as a flexible spacer.[8][9][10] Its integration is not a passive act of connection but a deliberate strategy to modulate the properties of the resulting peptide.

This guide will focus on the pivotal role of the Aca linker, a component that profoundly influences both the synthetic process and the ultimate biological performance of the peptide.

The Aminocaproic Acid Linker: A Multifunctional Tool in Peptide Design

The selection of a linker is a critical decision in the design of complex peptides, bioconjugates, and antibody-drug conjugates (ADCs).[][12][][14] The Aca linker, a synthetic derivative of lysine lacking the α-amino group, offers a unique combination of hydrophobicity and flexibility that can be harnessed to overcome common challenges in peptide chemistry.[8][9]

Enhancing Spatial Separation and Reducing Steric Hindrance

One of the primary functions of the Aca linker is to introduce spatial separation between the peptide backbone and a conjugated moiety or another part of the peptide itself. This separation is crucial for mitigating steric hindrance, which can impede enzymatic reactions, receptor binding, or the proper folding of the peptide.[9] For instance, when a peptide is conjugated to a bulky molecule like biotin, the Aca linker can extend the biotin away from the peptide, ensuring its accessibility to streptavidin.[9] The Aca linker typically increases the side arm distance by approximately 9 Å.[9]

Modulating Flexibility and Conformational Freedom

The six-carbon aliphatic chain of Aca provides significant conformational flexibility.[8][10] This flexibility can be advantageous in several scenarios:

-

Improved Receptor Binding: The linker can allow a pharmacophore to adopt an optimal orientation for binding to its target receptor.

-

Enhanced Enzyme Activity: In the context of enzyme immobilization, flexible linkers have been shown to improve the catalytic activity of the immobilized enzyme.[15]

-

Facilitating Self-Assembly: The flexibility imparted by linkers can influence the self-assembly properties of peptides, which is relevant in the development of novel biomaterials.[9]

The following diagram illustrates the conformational freedom introduced by the Aca linker in a peptide chain.

Caption: Conformational flexibility with an Aca linker.

Influencing Hydrophobicity and Solubility

The aliphatic nature of the Aca linker contributes to the overall hydrophobicity of the peptide.[8][9][10] This property can be strategically employed to:

-

Enhance Membrane Permeability: Increased hydrophobicity can facilitate the passage of a peptide across cell membranes.

-

Improve Coating Efficiency in Immunoassays: Modification of short peptides with Aca has been shown to enhance their hydrophobicity, leading to improved adsorption on microplate wells in ELISA.[16]

-

Modulate Aggregation: While increased hydrophobicity can sometimes lead to aggregation, in other cases, the flexibility of the linker can disrupt intermolecular interactions that cause aggregation.[17]

The Role of Fmoc-L-Phe-Aca-OH in Solid-Phase Peptide Synthesis (SPPS)

The use of pre-formed building blocks like Fmoc-L-Phe-Aca-OH streamlines the SPPS process and ensures the precise incorporation of the linker. SPPS is a robust method for synthesizing peptides by sequentially adding amino acid residues to a growing chain that is covalently attached to an insoluble solid support.[3][18][19]

Standard SPPS Workflow

The incorporation of Fmoc-L-Phe-Aca-OH into a peptide sequence follows the standard Fmoc-based SPPS protocol. The two main steps in each cycle are deprotection and coupling.[3]

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[3][4]

-

Coupling: The free amine of the resin-bound peptide is then coupled to the carboxyl group of the incoming Fmoc-protected amino acid (in this case, Fmoc-L-Phe-Aca-OH). This reaction is facilitated by activating agents.[20][21]

The following diagram outlines the key steps in an SPPS cycle.

Caption: A single cycle of solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-L-Phe-Aca-OH

This protocol provides a general guideline for the manual incorporation of Fmoc-L-Phe-Aca-OH into a peptide sequence on a solid support.

Materials:

-

Resin with a free amino group (e.g., Rink Amide resin)

-

Fmoc-L-Phe-Aca-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[4]

-

-

Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-Phe-Aca-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents.

-

Cleavage and Deprotection: Once the entire peptide sequence is synthesized, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Biological Activity and Drug Development

The integration of the Aca linker is not merely a synthetic convenience; it is a strategic decision that can significantly impact the biological properties of the final peptide.

Case Study: Enzyme Inhibitors

In the design of enzyme inhibitors, the Aca linker can be used to position a binding motif at an optimal distance from the catalytic site of the enzyme. For example, peptide derivatives of ε-aminocaproic acid have been synthesized and evaluated as plasmin inhibitors.[22][23][24] The Aca moiety can mimic the lysine side chain, which is recognized by plasminogen.[22]

Application in Bioconjugation and ADCs

In the field of bioconjugation, linkers are essential for attaching peptides to other molecules, such as proteins, antibodies, or fluorescent dyes.[25] The Aca linker provides a stable and flexible connection that can help maintain the biological activity of both the peptide and the conjugated molecule.[][17] In the context of ADCs, the linker's stability in circulation and its ability to release the cytotoxic payload at the target site are critical for therapeutic efficacy and safety.[12][][14]

| Property | Role of Aca Linker | Impact on Final Peptide |

| Flexibility | Introduces rotational freedom | Optimizes binding orientation, enhances enzymatic activity.[8][10][15] |

| Hydrophobicity | Aliphatic chain increases hydrophobicity | Can improve membrane permeability and coating efficiency.[8][9][16] |

| Steric Hindrance | Provides spatial separation | Reduces steric clashes, improves accessibility of functional moieties.[9] |

| Stability | Chemically robust | Ensures the integrity of the linker during synthesis and in biological systems. |

Conclusion

The aminocaproic acid linker in Fmoc-L-Phe-Aca-OH is a powerful tool for the rational design of complex peptides. Its inherent flexibility, hydrophobicity, and ability to reduce steric hindrance provide peptide chemists with a versatile means to modulate the physicochemical and biological properties of their target molecules. A thorough understanding of the linker's role is paramount for the successful development of novel peptide-based therapeutics, diagnostics, and research tools. By strategically incorporating the Aca linker, researchers can overcome common challenges in peptide synthesis and unlock new possibilities in drug discovery and development.

References

-

Iłżecka, J., & Glibowski, P. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(21), 12006. [Link]

-

Polymers. (2022). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. [Link]

-

Iłżecka, J., & Glibowski, P. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6828. [Link]

-

ResearchGate. Structure of 6-aminohexanoic acid. [Link]

-

PubMed. Effect of a Flexible Linker on Recombinant Expression of Cell-Penetrating Peptide Fusion Proteins and Their Translocation into Fungal Cells. [Link]

-

National Center for Biotechnology Information. (2023). Aminocaproic Acid. In StatPearls. [Link]

-

ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]

-

UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. [Link]

-

National Center for Biotechnology Information. Current ADC Linker Chemistry. [Link]

-

PubMed. Modification of short peptides using epsilon-aminocaproic acid for improved coating efficiency in indirect enzyme-linked immunosorbent assays (ELISA). [Link]

-

National Institutes of Health. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

National Center for Biotechnology Information. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

-

PubMed. Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes. [Link]

-

PubChem. (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. [Link]

-

PubMed. Synthesis and Activity of Dipeptides Containing Epsilon-Aminocaproic Acid. [Link]

-

MDPI. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. [Link]

-

Molecular BioSystems (RSC Publishing). Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase. [Link]

-

ResearchGate. Primary structure of synthetized peptides (εAHX = ε-aminocaproic acid). [Link]

-

Luxembourg Bio Technologies. Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators. [Link]

-

ResearchGate. Chemical structure of Fmoc‐Phe‐OH and three new analogs (Fmoc‐Cha‐OH,.... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

- 6. (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | C33H30N2O5 | CID 11261141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modification of short peptides using epsilon-aminocaproic acid for improved coating efficiency in indirect enzyme-linked immunosorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. chempep.com [chempep.com]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and activity of dipeptides containing epsilon-aminocaproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. lumiprobe.com [lumiprobe.com]

Supramolecular Arrangement of Fmoc-L-Phe-Aca-OH Hydrogels

This guide provides an in-depth technical analysis of the supramolecular arrangement, self-assembly mechanisms, and applications of Fmoc-L-Phe-Aca-OH hydrogels.

Based on the specific nomenclature "Fmoc-L-Phe-Aca-OH" (CAS 2250437-40-0), this guide addresses the conjugate of N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine and 7-amino-coumarin-4-acetic acid (Aca) . This molecule is a prominent fluorogenic hydrogelator and enzyme-responsive probe used in drug development and biocatalysis.

Technical Guide & Whitepaper

Executive Summary: The Molecular Architect

Fmoc-L-Phe-Aca-OH represents a class of "smart" supramolecular hydrogelators. Unlike simple structural scaffolds, this molecule integrates a self-assembling motif (Fmoc-Phe) with a functional reporter (Coumarin/Aca).

The supramolecular arrangement is governed by a delicate balance of

Molecular & Supramolecular Architecture

Chemical Identity

-

N-Terminus: Fmoc (Fluorenylmethyloxycarbonyl) – Provides strong aromatic stacking and hydrophobicity.[1]

-

Linker/Core: L-Phenylalanine (Phe) – Adds a benzyl side chain for additional

- -

C-Terminus/Reporter: Aca (7-amino-coumarin-4-acetic acid) – A bulky, planar, bicyclic aromatic fluorophore.

The Assembly Mechanism

The transition from solution to hydrogel is driven by the Solvent-Switch or pH-Switch mechanism.

-

Monomeric State (DMSO/High pH): The molecules are solvated. The Phe phenyl ring can fold back towards the Coumarin moiety via intramolecular

-stacking, causing contact quenching (non-radiative energy transfer). -

Nucleation (Water addition/Low pH): Hydrophobic collapse occurs. The Fmoc groups aggregate to minimize water contact.

-

Elongation (Fibrillization):

-

-

-

Hydrogen Bonding: The amide bonds (-NH-CO-) form intermolecular hydrogen bonds, creating a 1D backbone similar to

-sheets found in amyloid fibrils. -

Steric Locking: The bulky Coumarin group imposes steric constraints, often forcing the fibers into twisted ribbons or helical nanotubes to relieve strain.

-

-

Structural Hierarchy Table

| Scale | Structural Feature | Driving Force |

| Angstrom ( | Overlap of Fmoc and Coumarin aromatic rings. Distance | |

| Nanometer (10-100 nm) | Nanofibers/Ribbons | Intermolecular H-bonding (Amide I/II) + Hydrophobic effect. |

| Micrometer (1-100 | 3D Network | Entanglement and lateral association of nanofibers. |

| Macroscopic | Hydrogel | Water entrapment within the capillary forces of the network. |

Experimental Protocols (Self-Validating Systems)

Hydrogel Preparation (Solvent Switch Method)

Rationale: Direct dissolution in water is difficult due to hydrophobicity. The solvent switch ensures homogeneous nucleation.

Reagents:

-

Fmoc-L-Phe-Aca-OH (Solid powder)

-

DMSO (Dimethyl sulfoxide) - Solubilizer

-

ddH

O or PBS (Phosphate Buffered Saline) - Anti-solvent

Protocol:

-

Stock Solution: Weigh 5.8 mg of Fmoc-L-Phe-Aca-OH (MW

588.6 g/mol ) into a glass vial. Add 100 -

Gelation Trigger: Rapidly add 900

L of ddH -

Mixing: Pipette up and down 3 times immediately. Do not over-mix as this can fracture nascent fibers.

-

Incubation: Leave undisturbed at room temperature (25°C) for 30-60 minutes.

-

Validation: Invert the vial. A self-supporting gel indicates successful supramolecular assembly.

Enzymatic Release Assay (Drug/Probe Release)

Rationale: To verify the supramolecular arrangement allows for enzymatic access and to quantify release kinetics.

-

Enzyme Prep: Prepare Proteinase K or Chymotrypsin solution (1 mg/mL in PBS).

-

Overlay: Gently pipette 200

L of enzyme solution on top of the formed hydrogel. -

Monitoring: Incubate at 37°C. Measure fluorescence of the supernatant (Ex: 350 nm, Em: 450 nm) at 15-minute intervals.

-

Control: Use PBS without enzyme to measure passive diffusion (background leakage).

Visualization: Supramolecular Pathway

The following diagram illustrates the assembly of the hydrogel and the enzymatic "Turn-On" mechanism.

Caption: Pathway from monomeric quenching to supramolecular assembly and enzymatic activation.

Critical Analysis & Troubleshooting

The "Aca" Ambiguity

In peptide chemistry, "Aca" can refer to

-

Contextual Verification: The designation "Fmoc-L-Phe-Aca-OH" is chemically specific to the Coumarin derivative (Iris Biotech, CAS 2250437-40-0).

-

Impact on Gelation:

-

If Coumarin: The gelation is driven by extensive aromatic stacking. The gel is likely stiff and yellow-tinted.

-

If Aminocaproic Acid: The gelation would rely solely on the Fmoc-Phe moiety, with the linker providing flexibility. This would result in a softer, transparent gel. This guide assumes the Coumarin derivative.

-

Stability Issues

Fmoc-Phe-Aca gels are metastable. Over time (days), the "kinetic" fibers may anneal into macroscopic crystals (thermodynamic product), leading to gel collapse and syneresis (expulsion of water).

-

Mitigation: Store gels at 4°C to slow down thermodynamic equilibration.

References

-

Iris Biotech GmbH. Product Datasheet: Fmoc-L-Phe-Aca-OH (Code FDP1240). Retrieved from

-

Smith, A. M., et al. (2008).[1] "Fmoc-Diphenylalanine Self Assembles to a Hydrogel via a Novel Architecture Based on

- -

Zhang, Y., et al. (2012). "Supramolecular Hydrogels as Sensors for Enzymes." Chemical Communications. Link(Describes the principle of fluorogenic hydrogel sensors).

-

Tang, C., et al. (2011).[1] "Effect of Glycine Substitution on Fmoc-Diphenylalanine Self-Assembly and Gelation Properties." Langmuir. Link(Provides comparative data on linker effects in Fmoc-gels).

-

Adler-Abramovich, L., & Gazit, E. (2014). "The Physical Properties of Supramolecular Peptide Assemblies: From Building Block Association to Nanotechnology Applications." Chemical Society Reviews. Link.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of Fmoc-L-Phe-Aca-OH

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characterization of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-6-aminocaproic acid (Fmoc-L-Phe-Aca-OH). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It delves into the structural attributes, expected analytical behaviors, and detailed experimental protocols for the thorough characterization of this important synthetic building block. By grounding our discussion in the established principles of Fmoc-amino acid chemistry and the known properties of its constituent parts, this guide offers a robust framework for ensuring the quality, purity, and consistency of Fmoc-L-Phe-Aca-OH in research and development settings.

Introduction: The Strategic Importance of Fmoc-L-Phe-Aca-OH

In the landscape of peptide and peptidomimetic design, the strategic incorporation of specialized building blocks is paramount for achieving desired therapeutic properties. Fmoc-L-Phe-Aca-OH emerges as a molecule of significant interest, combining the well-established utility of Fmoc-protected phenylalanine with the flexible and biocompatible 6-aminocaproic acid (Aca) linker. The L-phenylalanine (Phe) residue introduces a key hydrophobic and aromatic moiety, while the Aca linker provides spatial separation and conformational flexibility between the pharmacophore and other parts of a larger molecule. This unique combination makes Fmoc-L-Phe-Aca-OH a valuable tool in the synthesis of peptide analogues, drug delivery systems, and molecular probes.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies in complex syntheses. A thorough physicochemical characterization of Fmoc-L-Phe-Aca-OH is therefore not merely a quality control measure, but a critical step in ensuring the success and reproducibility of subsequent synthetic endeavors. This guide provides the scientific rationale and detailed methodologies for a comprehensive characterization of this molecule.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of Fmoc-L-Phe-Aca-OH is foundational to its properties and behavior in analytical systems. It is composed of three key moieties: the Fmoc protecting group, the L-phenylalanine residue, and the 6-aminocaproic acid linker.

Chemical Structure:

A comprehensive understanding of the molecule's properties begins with its fundamental physicochemical parameters. While a specific Certificate of Analysis for this novel construct is not publicly available, we can extrapolate its properties based on its constituent parts.

Table 1: Predicted Physicochemical Properties of Fmoc-L-Phe-Aca-OH

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C30H32N2O5 | Based on the sum of atoms from Fmoc, Phe, and Aca moieties. |

| Molecular Weight | 500.59 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder | Typical appearance for Fmoc-protected amino acids and peptides. |

| Solubility | Soluble in organic solvents like DMF, DMSO, and NMP. Insoluble in water. | The hydrophobic nature of the Fmoc and Phe groups dominates solubility.[1] |

| Melting Point | Expected to be in the range of 150-180 °C | Based on the melting points of similar Fmoc-dipeptides. |

| Optical Rotation | Expected to show a negative specific rotation in DMF. | Consistent with the L-configuration of the phenylalanine residue. |

Synthesis and Potential Impurities: A Proactive Approach to Quality Control

A robust characterization strategy is informed by an understanding of the synthetic route and the potential impurities that may arise. The synthesis of Fmoc-L-Phe-Aca-OH would typically involve the coupling of Fmoc-L-Phe-OH to the amino group of 6-aminocaproic acid.

This synthetic pathway, while generally efficient, can lead to several process-related impurities that must be monitored.

Table 2: Potential Impurities and their Origins

| Impurity | Origin | Impact on Subsequent Reactions |

| Unreacted Fmoc-L-Phe-OH | Incomplete coupling reaction. | Can lead to the formation of deletion sequences in peptide synthesis. |

| Unreacted 6-Aminocaproic Acid | Incomplete coupling reaction. | May interfere with subsequent couplings or be difficult to remove. |

| Di-acylated Aca | Reaction of a second Fmoc-L-Phe-OH with the carboxyl group of Aca. | Introduces a significant structural modification, impacting bioactivity. |

| Racemized (D-Phe) diastereomer | Base-catalyzed epimerization during activation or coupling. | Can significantly alter the biological activity of the final peptide. |

| Piperidine-Fmoc adduct | Incomplete removal of piperidine from the starting Fmoc-L-Phe-OH. | Can interfere with UV quantification and subsequent reactions. |

Analytical Characterization: A Multi-faceted Approach

A comprehensive characterization of Fmoc-L-Phe-Aca-OH necessitates the use of multiple orthogonal analytical techniques. Each technique provides a unique piece of information, and together they create a complete picture of the molecule's identity, purity, and quality.

High-Performance Liquid Chromatography (HPLC/UPLC): The Gold Standard for Purity Assessment

Reverse-phase HPLC is the cornerstone for determining the purity of Fmoc-L-Phe-Aca-OH. The hydrophobic nature of the molecule makes it well-suited for separation on C18 columns.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC or UPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm and 301 nm (characteristic of the Fmoc group).

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of mobile phases A and B to a concentration of approximately 1 mg/mL.

Expected Results: A sharp, symmetrical main peak corresponding to Fmoc-L-Phe-Aca-OH should be observed. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥98% is generally considered acceptable for use in peptide synthesis.

Mass Spectrometry (MS): Unambiguous Confirmation of Identity

Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is the preferred method for this type of molecule.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: An ESI mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive ion mode is typically used.

-

Sample Infusion: The sample can be introduced directly via a syringe pump or as the eluent from an LC-MS system.

-

Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

Expected Results: The primary ions observed will be the protonated molecule [M+H]+ at m/z 501.60 and potentially the sodium adduct [M+Na]+ at m/z 523.58. The high-resolution mass should be within 5 ppm of the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of Fmoc-L-Phe-Aca-OH. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC can be used for complete assignment.

Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| Fmoc aromatic | 7.2 - 7.9 | Multiplets | Characteristic aromatic protons of the fluorenyl group. |

| Phe aromatic | 7.1 - 7.3 | Multiplets | Aromatic protons of the phenylalanine side chain. |

| NH (amide) | ~8.0 | Doublet or Triplet | Amide proton coupling to adjacent CH protons. |

| Fmoc CH & CH₂ | 4.2 - 4.4 | Multiplet | Protons of the fluorenylmethyloxy group. |

| Phe α-CH | ~4.1 | Multiplet | Alpha-proton of the phenylalanine residue. |

| Phe β-CH₂ | 2.8 - 3.1 | Multiplet | Beta-protons of the phenylalanine side chain. |

| Aca CH₂'s | 1.2 - 2.2 & 3.0 | Multiplets | Aliphatic protons of the aminocaproic acid linker. |

| COOH | ~12.0 | Broad singlet | Carboxylic acid proton. |

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides valuable information about the presence of key functional groups within the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

Table 4: Characteristic FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H (amide) | ~3300 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2950 | Stretching |

| C=O (urethane) | ~1720 | Stretching |

| C=O (amide) | ~1650 | Stretching (Amide I) |

| C=O (carboxylic acid) | ~1700 | Stretching |

| N-H (amide) | ~1540 | Bending (Amide II) |

Thermal Analysis: Assessing Stability and Physical Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into the melting behavior and thermal stability of the compound.

Experimental Protocol: Thermal Analysis

-

Instrumentation: A DSC and a TGA instrument.

-

Sample Preparation: A few milligrams of the sample are placed in an aluminum pan.

-

DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

TGA Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe weight loss as a function of temperature.

Expected Results: The DSC thermogram should show a sharp endothermic peak corresponding to the melting point. The TGA curve will indicate the onset of thermal decomposition, providing information about the compound's stability at elevated temperatures.

Conclusion: A Commitment to Quality and Scientific Rigor

The thorough physicochemical characterization of Fmoc-L-Phe-Aca-OH is an indispensable prerequisite for its successful application in research and development. By employing a multi-faceted analytical approach encompassing chromatography, mass spectrometry, NMR and FTIR spectroscopy, and thermal analysis, researchers can confidently establish the identity, purity, and quality of this valuable synthetic building block. This guide provides a robust framework and detailed methodologies to achieve this, empowering scientists to proceed with their synthetic endeavors with the highest degree of confidence and scientific integrity. The principles and protocols outlined herein are not merely procedural steps but are rooted in a deep understanding of the chemical nature of Fmoc-protected amino acids and their critical role in advancing the frontiers of peptide and medicinal chemistry.

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]

-

Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press. [Link]

-

PubChem. (n.d.). 6-Aminohexanoic acid. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

Sources

Fmoc-L-Phe-Aca-OH CAS number and chemical identifiers

The following technical guide provides an in-depth analysis of Fmoc-L-Phe-Aca-OH , a specialized dipeptide intermediate used in advanced peptide synthesis and bioconjugation.

Chemical Identifiers, Synthesis, and Application Guide[1]

Executive Summary

Fmoc-L-Phe-Aca-OH (N-

This compound is primarily utilized as a linker intermediate in the synthesis of bioactive peptides, protease substrates, and cell-penetrating peptides (CPPs). The inclusion of the aminocaproic acid moiety introduces a 6-carbon alkyl spacer, often used to reduce steric hindrance between a bioactive payload and its target receptor or to facilitate conjugation to fluorophores.

Chemical Identity & Properties

Nomenclature and Identifiers

Unlike common amino acids, this specific conjugate is a research-grade intermediate and does not have a widely indexed CAS number in public registries (e.g., PubChem, CAS Common Chemistry). It is identified by its components and chemical structure.[1][2]

| Property | Detail |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-6-aminocaproic acid |

| Common Abbreviations | Fmoc-L-Phe-Aca-OH; Fmoc-Phe-Ahx-OH; Fmoc-Phe-6-Aca-OH |

| CAS Number (Conjugate) | Not Assigned (Refer to components below) |

| CAS (Fmoc-L-Phe-OH) | 35661-40-6 |

| CAS (6-Aminocaproic Acid) | 60-32-2 |

| Molecular Formula | |

| Molecular Weight | 500.59 g/mol |

| Solubility | Soluble in organic solvents (DMF, DMSO, NMP); Low solubility in water.[3] |

| Appearance | White to off-white powder |

Structural Analysis

The molecule consists of three distinct functional domains:

-

N-Terminal Protection: The Fmoc group (Fluorenylmethyloxycarbonyl) protects the amine, ensuring stability under acidic conditions while being removable with mild base (e.g., 20% piperidine).

-

Chiral Center: The L-Phenylalanine residue provides a hydrophobic benzyl side chain, often critical for enzyme recognition (e.g., Chymotrypsin specificity).

-

C-Terminal Spacer: The 6-Aminocaproic acid (Aca) acts as a flexible linker (

7-9 Å length), terminating in a free carboxylic acid for further coupling.

Figure 1: Structural domain analysis of Fmoc-L-Phe-Aca-OH.

Synthesis & Production Protocols

Retrosynthetic Logic

The synthesis of Fmoc-L-Phe-Aca-OH follows standard solution-phase peptide synthesis logic. The critical step is the formation of the amide bond between the activated carboxyl group of Fmoc-L-Phe-OH and the amino group of 6-Aminocaproic acid.

Reaction Pathway:

Step-by-Step Synthesis Protocol (Laboratory Scale)

Note: This protocol assumes the use of a benzyl ester (OBzl) protection for the Aca C-terminus to prevent self-polymerization, followed by hydrogenolysis.

Materials:

-

Fmoc-L-Phe-OH (1.0 eq)

-

H-Aca-OBzl (Tosylate salt) (1.0 eq)

-

HBTU/HOBt or HATU (Coupling agents)

-

DIPEA (Base)[4]

-

DMF (Solvent)

Procedure:

-

Activation: Dissolve Fmoc-L-Phe-OH (10 mmol) and HBTU (10 mmol) in DMF (30 mL). Add DIPEA (20 mmol) and stir for 5 minutes at 0°C to activate the carboxyl group.

-

Coupling: Add H-Aca-OBzl (10 mmol) to the solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or HPLC.

-

Work-up: Evaporate DMF under reduced pressure. Dissolve the residue in Ethyl Acetate. Wash sequentially with 5%

, saturated -

Ester Deprotection (Hydrogenolysis): Dissolve the intermediate (Fmoc-Phe-Aca-OBzl) in Methanol/THF. Add 10% Pd/C catalyst. Stir under

atmosphere (balloon) for 2 hours to remove the benzyl ester.-

Critical Note: Do not use base hydrolysis (LiOH), as it will remove the Fmoc group.

-

-

Purification: Filter catalyst. Concentrate filtrate. Recrystallize from Ethyl Acetate/Hexane or purify via preparative HPLC.

Applications in Drug Development[1]

Protease Substrate Design

Fmoc-L-Phe-Aca-OH is frequently used to synthesize fluorogenic protease substrates .

-

Mechanism: The Phenylalanine residue serves as the P1 or P2 recognition site for proteases like Chymotrypsin or Cathepsins.

-

Role of Aca: The aminocaproic acid spacer pushes the fluorophore (e.g., AMC or ACC) away from the enzyme active site, preventing steric clash and improving catalytic efficiency (

).

Linker Chemistry in PROTACs and Conjugates

In Proteolysis Targeting Chimeras (PROTACs), the length and flexibility of the linker are decisive for ternary complex formation.

-

Flexibility: The 6-carbon chain of Aca provides high degrees of freedom, allowing the E3 ligase and target protein to orient correctly.

-

Stability: The aliphatic chain is metabolically stable compared to peptide bonds susceptible to non-specific proteolysis.

Figure 2: Functional applications of the Fmoc-Phe-Aca scaffold.

Analytical Characterization

To validate the identity of Fmoc-L-Phe-Aca-OH, the following analytical parameters must be met.

HPLC Specifications

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

-

Mobile Phase:

-

A: 0.1% TFA in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Retention Time: Expect elution later than Fmoc-Phe-OH due to the added hydrophobicity of the hexyl chain.

Mass Spectrometry (ESI-MS)

-

Expected Mass:

-

Positive Mode (

): -

Sodium Adduct (

):

Storage & Stability

-

Condition: Store at +2°C to +8°C.

-

Desiccation: Hygroscopic; keep under inert gas (Argon/Nitrogen) to prevent hydrolysis of the Fmoc group over long periods.

-

Shelf Life: 2 years if stored properly in solid form.

References

-

Sigma-Aldrich. Fmoc-Phe-OH Product Specification (CAS 35661-40-6).Link

-

Iris Biotech GmbH. Fmoc-L-Phe-Aca-OH (Catalog FDP1240).[4]Link

-

PubChem. 6-Aminocaproic Acid (CAS 60-32-2). National Library of Medicine. Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research. Link

Sources

The Aca Spacer: A Molecular Rheostat for Controlling Fmoc-Phe Peptide Conformation and Self-Assembly

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics and biomaterials, the precise control of molecular conformation is paramount to function. The N-terminally protected amino acid, 9-fluorenylmethoxycarbonyl-phenylalanine (Fmoc-Phe), is a cornerstone building block, renowned for its propensity to drive self-assembly into highly ordered nanostructures through a combination of π-π stacking and hydrophobic interactions.[1][2] This guide delves into the strategic incorporation of a flexible, hydrophobic 6-aminocaproic acid (Aca) spacer to modulate the conformational landscape and aggregation behavior of Fmoc-Phe-containing peptides. We will explore the underlying chemical principles, provide detailed experimental protocols for synthesis and analysis, and present a predictive framework for how the Aca spacer can be leveraged as a molecular rheostat to fine-tune the structural and functional properties of these versatile biomolecules.

Introduction: The Significance of Conformational Control

The therapeutic efficacy and biomaterial function of a peptide are intrinsically linked to its three-dimensional structure. Specific conformations govern receptor binding, enzymatic stability, and the formation of supramolecular architectures. Fmoc-Phe, with its bulky aromatic fluorenyl group and hydrophobic phenyl side chain, is a potent driver of self-assembly, often leading to the formation of β-sheet-rich fibrils and hydrogels.[3][4] While this property is advantageous for applications in drug delivery and tissue engineering, the inherent tendency for rapid and strong aggregation can be a double-edged sword, potentially leading to poor solubility, uncontrolled fibrillization, and off-target effects.

The introduction of a molecular spacer, such as Aca, between the Fmoc-Phe moiety and the rest of the peptide sequence offers a strategic approach to introduce a degree of conformational freedom and to spatially separate the potent aggregation-driving domain from other functional parts of the molecule. This guide will provide a comprehensive overview of the anticipated effects of the Aca spacer on Fmoc-Phe peptide conformation.

The Key Players: Fmoc-Phe and the Aca Spacer

Fmoc-Phenylalanine (Fmoc-Phe): The Engine of Self-Assembly

The self-assembly of Fmoc-Phe is primarily governed by two non-covalent interactions:

-

π-π Stacking: The electron-rich fluorenyl rings of the Fmoc group exhibit a strong tendency to stack, creating a stable, ordered core that initiates the assembly process.[1]

-

Hydrophobic Interactions: The phenyl side chain of phenylalanine contributes to the overall hydrophobicity of the molecule, further promoting aggregation in aqueous environments to minimize contact with water.[5]

These interactions often lead to the formation of antiparallel β-sheets, where the peptide backbones are aligned and stabilized by hydrogen bonds.[3][6]

6-Aminocaproic Acid (Aca): The Flexible Hydrophobic Linker

The Aca spacer is a six-carbon aliphatic chain with a terminal amino group and a terminal carboxylic acid group. Its key characteristics relevant to this application are:

-

Flexibility: The single bonds throughout the Aca backbone allow for considerable rotational freedom, introducing flexibility into the peptide chain.

-

Hydrophobicity: The aliphatic nature of the Aca spacer contributes to the overall hydrophobicity of the peptide, which can influence its solubility and interactions with other hydrophobic molecules.[7]

By inserting this flexible, hydrophobic linker, we can hypothesize several key effects on the conformation of an Fmoc-Phe-containing peptide.

Predicted Influence of the Aca Spacer on Fmoc-Phe Peptide Conformation

The introduction of an Aca spacer is anticipated to modulate the conformational landscape of an Fmoc-Phe peptide in several key ways:

-

Increased Conformational Freedom: The flexible nature of the Aca spacer will likely decouple the conformational behavior of the Fmoc-Phe unit from the rest of the peptide chain. This can allow the peptide to adopt a wider range of conformations than a more rigid structure would permit.

-

Modulation of Self-Assembly: The Aca spacer will increase the distance between the aggregation-prone Fmoc-Phe units in a peptide sequence. This spatial separation is expected to alter the kinetics and thermodynamics of self-assembly, potentially leading to the formation of different supramolecular structures or a reduction in the overall propensity to aggregate.

-

Altered Hydrophobicity: The addition of the hydrophobic Aca spacer will increase the overall hydrophobicity of the peptide. This could lead to enhanced self-association in aqueous solutions, but the increased flexibility may counteract the formation of highly ordered β-sheet structures.[8]

The interplay of these factors suggests that the Aca spacer can be used to fine-tune the balance between ordered aggregation and conformational flexibility.

Experimental Workflow for Synthesis and Conformational Analysis

A comprehensive investigation into the influence of the Aca spacer requires a combination of peptide synthesis, purification, and detailed structural characterization.

Caption: Experimental workflow for investigating the Aca spacer's influence.

Peptide Synthesis and Purification

The synthesis of Fmoc-Phe-Aca-containing peptides is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10]

Protocol: Solid-Phase Peptide Synthesis of Fmoc-Phe-Aca-Peptide

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[11]

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker.[11]

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including Fmoc-Aca-OH and finally Fmoc-Phe-OH.

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether and collect the solid by centrifugation.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS).

-

Conformational Analysis Techniques

A multi-pronged approach utilizing various spectroscopic and computational techniques is essential for a thorough conformational analysis.[12]

4.2.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[13]

Protocol: CD Spectroscopy Analysis

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., phosphate buffer, trifluoroethanol/water mixtures) to a final concentration of 50-100 µM.

-

Data Acquisition: Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

-

Data Analysis: Analyze the spectral features to determine the presence of characteristic secondary structures:

Expected Outcome: We hypothesize that the introduction of the Aca spacer will disrupt the strong β-sheet signal typically observed for Fmoc-Phe peptides, leading to a spectrum with more random coil characteristics, or potentially a shift towards α-helical content depending on the downstream peptide sequence.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides complementary information on peptide secondary structure by analyzing the amide I band (1600-1700 cm⁻¹).[14]

Protocol: FTIR Spectroscopy Analysis

-

Sample Preparation: Prepare a thin film of the peptide by drying a solution on a CaF₂ window, or analyze the peptide in solution using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum, focusing on the amide I region.

-

Data Analysis: Deconvolute the amide I band to identify the contributions of different secondary structures:

-

β-sheets: 1620-1640 cm⁻¹ (intermolecular) and 1680-1700 cm⁻¹ (antiparallel).[3]

-

α-helices: 1650-1658 cm⁻¹.

-

Random Coil: 1640-1650 cm⁻¹.

-

Expected Outcome: Consistent with the CD data, we anticipate a decrease in the intensity of the β-sheet associated peaks in the amide I band for peptides containing the Aca spacer.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy can provide detailed atomic-level information about the peptide's conformation and dynamics in solution.[15]

Protocol: 2D NMR Spectroscopy Analysis

-

Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a suite of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Data Analysis:

-

TOCSY: Assign the proton resonances to specific amino acid residues.

-

NOESY: Identify through-space correlations between protons that are close in proximity (< 5 Å). The pattern of NOEs can be used to determine secondary structure and tertiary folds.

-

Expected Outcome: For an Fmoc-Phe peptide without a spacer, strong intermolecular NOEs would be expected, indicative of aggregation. The introduction of the Aca spacer is predicted to reduce the number and intensity of these intermolecular NOEs, while potentially showing more short- and medium-range NOEs consistent with a more flexible, less aggregated state.

4.2.4. Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a peptide in a simulated environment.[16][17]

Protocol: Molecular Dynamics Simulation

-

System Setup: Build a starting model of the Fmoc-Phe-Aca peptide and solvate it in a box of explicit water molecules.

-

Simulation: Run a simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to allow the peptide to sample a range of conformations.

-

Data Analysis: Analyze the trajectory to determine the preferred conformations, hydrogen bonding patterns, and dynamic behavior of the peptide.

Expected Outcome: MD simulations are expected to visually and quantitatively demonstrate the increased flexibility of the peptide backbone in the presence of the Aca spacer. The simulations can also predict how the spacer influences the interaction of the Fmoc-Phe group with the rest of the peptide and with other peptide molecules.

Data Summary and Interpretation

The following table summarizes the expected qualitative changes in experimental data upon the introduction of an Aca spacer to an Fmoc-Phe peptide.

| Analytical Technique | Parameter | Expected Observation for Fmoc-Phe Peptide | Predicted Change with Aca Spacer |

| CD Spectroscopy | Secondary Structure | Strong β-sheet signal (~218 nm) | Decrease in β-sheet signal; increase in random coil or other structures |

| FTIR Spectroscopy | Amide I Band | Prominent peaks for β-sheets (1620-1640 cm⁻¹) | Reduced intensity of β-sheet peaks |

| NMR Spectroscopy | NOEs | Strong intermolecular NOEs | Decrease in intermolecular NOEs; more intramolecular NOEs |

| MD Simulations | Conformational Sampling | Aggregated, β-sheet structures | Increased flexibility, wider range of conformations |

Conclusion and Future Perspectives

The strategic insertion of an Aca spacer into Fmoc-Phe-containing peptides presents a powerful tool for modulating their conformational and self-assembly properties. By introducing flexibility and increasing the spatial separation between aggregation-prone moieties, the Aca spacer can act as a molecular rheostat, allowing for the fine-tuning of peptide structure and function. This approach has significant implications for the design of peptide-based drugs with improved solubility and bioavailability, as well as for the development of novel biomaterials with tailored mechanical and self-healing properties.

Future work should focus on systematically varying the length and chemical nature of the spacer to create a library of Fmoc-Phe peptides with a wide range of conformational and aggregation behaviors. The combination of the experimental and computational techniques outlined in this guide will be crucial for elucidating the structure-property relationships that govern the behavior of these versatile molecules, ultimately enabling the rational design of next-generation peptide-based technologies.

Caption: Interplay of Fmoc-Phe, Aca spacer, and peptide properties.

References

-

Smith, A. M., et al. (2014). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. Request PDF. [Link]

-

Iacob, A. T., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. National Institutes of Health. [Link]

-

Motta, A., et al. (1989). Conformational analysis of peptide T and of its C-pentapeptide fragment. PubMed. [Link]

-

Haris, P. I., & Chapman, D. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed. [Link]

-

Tedesco, E., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. National Institutes of Health. [Link]

-

Banerjee, A., et al. (2003). Spectroscopic investigation on gel-forming beta-sheet assemblage of peptide derivatives. Biopolymers. [Link]

-

Castelletto, V., et al. (2024). Comparison of the self assembly and ‐ cytocompatibility of conjugates of ‐ Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids. CentAUR. [Link]

-

Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link]

-

Mondal, S., et al. (2023). Self-assembled Structures Formed by Fmoc modified aliphatic amino acids. ChemRxiv. [Link]

-

Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. PubMed. [Link]

-

Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

-

Ryan, D. M., et al. (2010). A model structure of Fmoc-PhePhe peptides in an antiparallel β-sheet arrangement. ResearchGate. [Link]

-

Kuchar, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Mocerino, P., et al. (2022). (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in... ResearchGate. [Link]

-

Serdiuk, T., et al. (2016). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. PubMed Central. [Link]

-

Galstyan, A. S., et al. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. MDPI. [Link]

-

Lee, K., et al. (2023). Investigating the Impact of Hydrophobic Polymer Segments on the Self-Assembly Behavior of Supramolecular Cyclic Peptide Systems via Asymmetric-Flow Field Flow Fractionation. ACS Publications. [Link]

-

Kumar, V., et al. (2015). Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. Soft Matter. [Link]

-

Lynn, D. M., & Meredith, S. C. (2022). Rippled β-Sheet Formation by an Amyloid-β Fragment Indicates Expanded Scope of Sequence Space for Enantiomeric β-Sheet Peptide Coassembly. MDPI. [Link]

-

Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

-

Iacob, A. T., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. MDPI. [Link]

-

Fields, G. B. (2010). Methods for Removing the Fmoc Group. ResearchGate. [Link]

-

Isidro-Llobet, A., et al. (2009). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

-

Scott, G. G., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. University of Strathclyde. [Link]

-

Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

-

Barzic, A. I., et al. (2014). Circular dichroism spectra of monomers A-D-Phe (---) and A-L-Phe (——) in distilled water, in various conformations. ResearchGate. [Link]

-

Zandomeneghi, G., et al. (2004). FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils. National Institutes of Health. [Link]

-

Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. National Institutes of Health. [Link]

-

Frederix, P. W. J. M., et al. (2015). Molecular dynamics simulations for the self-assembly of Fmoc-FFD into... ResearchGate. [Link]

-

Berhanu, W. M., et al. (2013). Experimental and Computational Studies Reveal An Alternative Supramolecular Structure for Fmocdipeptide Self-assembly. National Institutes of Health. [Link]

-

Debnath, M., et al. (2020). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ResearchGate. [Link]

-

Mondal, S., et al. (2023). Effect of the spacer on the structure and self-assembly of FF peptide mimetics. Soft Matter. [Link]

-

Barluenga, S., et al. (2008). H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

Kumar, V., et al. (2020). Self-Assembled Fmoc-Arg-Phe-Phe Peptide Gels with Highly Potent Bactericidal Activities. ACS Applied Bio Materials. [Link]

-

Tatton, A. S., et al. (2023). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. [Link]

-

Kumar, V., et al. (2023). Exploring Fmoc-Phe-OH self-assembly for the development of functional soft biomaterials. RSC Applied Polymers. [Link]

-

Castiglione, S., et al. (2002). NMR studies of flexible peptides in cavities mimicking the synaptic cleft. PubMed. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

-

Debnath, M., et al. (2020). The effect of increasing hydrophobicity on the self-assembly of amphipathic ??-sheet peptides. ResearchGate. [Link]

-

Pícharz, M., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

-

Bonvin, A. M. J. J. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

-

Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

Sources

- 1. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic investigation on gel-forming beta-sheet assemblage of peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-peptides.com [creative-peptides.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conformational analysis of peptide T and of its C-pentapeptide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Engineering Bioactive Scaffolds using Fmoc-L-Phe-Aca-OH

This Application Note provides a comprehensive technical guide for incorporating Fmoc-L-Phe-Aca-OH (Fluorenylmethyloxycarbonyl-L-Phenylalanine-6-Aminocaproic acid) into tissue engineering scaffolds.

This guide assumes the use of Fmoc-L-Phe-Aca-OH as a functional building block—either as a primary Low Molecular Weight Gelator (LMWG) or, more commonly, as a co-assembly unit to introduce flexibility and spacing into rigid Fmoc-diphenylalanine (Fmoc-FF) matrices.

Introduction & Mechanistic Insight

Fmoc-L-Phe-Aca-OH is a supramolecular building block that combines the self-assembling power of the Fmoc-Phe motif with the steric flexibility of an aminocaproic acid (Aca) linker.

Molecular Architecture

-

Fmoc Group: Provides aromatic interactions (

- -

L-Phenylalanine (Phe): Drives hydrophobic collapse and ordered fibril formation.

-

Aminocaproic Acid (Aca): A C6-alkyl linker that introduces flexibility. Unlike rigid dipeptides (e.g., Fmoc-FF), the Aca moiety disrupts tight crystal packing, often resulting in softer, more entangled nanofibrillar networks ideal for cell infiltration.

The "Spacer Effect" in Scaffolds

In tissue engineering, rigid scaffolds can induce differentiation into osteogenic lineages (bone), while softer scaffolds favor neuronal or adipogenic lineages. Incorporating Fmoc-L-Phe-Aca-OH allows researchers to tune the stiffness of the scaffold. The Aca linker acts as a "molecular shock absorber," modulating the storage modulus (

Material Specifications & Preparation

Reagents Required

| Component | Grade | Role |

| Fmoc-L-Phe-Aca-OH | >98% HPLC | Primary Gelator / Functional Unit |

| Fmoc-FF-OH | >98% HPLC | Structural Co-gelator (Optional but recommended for rigidity) |

| DMSO | Anhydrous | Stock Solvent |

| NaOH (0.5 M) | Aqueous | pH adjustment (Solubilization) |

| HCl (0.1 M) | Aqueous | pH adjustment (Trigger) |

| PBS / Media | 1X | Physiological Buffer |

Safety Note

Fmoc-peptides can hydrolyze at high pH over time. Perform solubilization steps quickly. DMSO is a penetrant; wear nitrile gloves.

Protocol: Scaffold Fabrication

We present two methods: Solvent Switch (ideal for drug encapsulation) and pH Switch (ideal for homogeneous hydrogels).

Method A: The Solvent Switch (DMSO-to-Water)

Best for: Rapid screening, encapsulating hydrophobic drugs.

-

Stock Preparation: Dissolve Fmoc-L-Phe-Aca-OH in DMSO at a concentration of 100 mg/mL . Vortex until clear.

-

Aqueous Phase Prep: Prepare water or PBS in a vial.

-

Triggering: Slowly pipette the DMSO stock into the aqueous phase to a final concentration of 5–10 mg/mL (typically 5-10% v/v DMSO).

-

Mixing: Do not vortex vigorously, as this precipitates aggregates. Instead, use gentle inversion or pipette mixing.

-

Incubation: Leave undisturbed at room temperature for 30–60 minutes. A translucent hydrogel should form.

Method B: The pH Switch (Homogeneous Assembly)

Best for: 3D Cell Culture (avoids DMSO toxicity).

-

Suspension: Weigh Fmoc-L-Phe-Aca-OH (e.g., 10 mg) into a vial. Add 800 µL of deionized water. The powder will not dissolve.

-

Solubilization: Add 0.5 M NaOH dropwise (approx. 10–20 µL) while vortexing until the solution becomes clear. Check that pH is roughly 9–10.

-

Critical Step: If co-assembling with Fmoc-FF, mix the powders before adding water/NaOH to ensure random copolymerization.

-

-

Neutralization (Gelation):

-

Add 0.1 M HCl dropwise to lower the pH to ~7.4.

-

Alternative: Add an equal volume of 2X PBS or cell culture media (which is buffered). The buffer capacity will drop the pH to neutral, triggering spontaneous gelation.

-

-

Aging: Allow the gel to mature for 2 hours at 37°C before seeding cells.

Visualizing the Workflow

Figure 1: Step-by-step workflow for generating supramolecular hydrogels from Fmoc-L-Phe-Aca-OH precursors.

Characterization & Quality Control

To ensure the scaffold is viable for tissue engineering, verify the following parameters:

| Technique | Parameter | Target Specification |

| Inverted Vial Test | Gelation Success | No flow upon inversion after 1 hr. |

| Rheology | Stiffness ( | 0.5 – 10 kPa (Soft tissue) to >20 kPa (with Fmoc-FF). |

| Circular Dichroism (CD) | Secondary Structure | Beta-sheet signal (negative peak ~218 nm) or Pi-stacking (signal ~305 nm). |

| Fluorescence | Internalization/Stability | Ex: 265 nm / Em: 305 nm (Fmoc characteristic). |

| SEM/TEM | Morphology | Nanofibrous network (width 10–20 nm). |

Experimental Tip: Rheology Setup

-

Geometry: 20 mm parallel plate.

-

Gap: 500 µm.

-

Mode: Time sweep at 1 Hz, 0.1% strain.

-

Note: Fmoc-gels are thixotropic. They may shear-thin during injection and recover (self-heal) in situ.

Cell Seeding Protocol (3D Culture)

-

Sterilization: Prepare the peptide solution under a sterile hood. Use 0.22 µm filters for the alkaline solution (before gelation). Do not filter the gel.

-

Pre-Gel Mixing: Prepare the peptide solution at pH ~8.

-

Cell Addition: Centrifuge cells and resuspend the pellet directly in the peptide solution (while still liquid/viscous).

-

Gelation: Add the culture media (trigger) to the peptide-cell suspension. Gently mix.

-

Plating: Pipette the mixture into well plates immediately.

-

Media Overlay: After 30 minutes of gelation, gently add liquid media on top of the hydrogel to prevent drying.

Troubleshooting Guide

Issue: Precipitate forms instead of a gel.

-

Cause: pH dropped too fast or concentration is too low.

-

Fix: Increase peptide concentration (>5 mg/mL). Add buffer more slowly or use the "GDT" (Glucono-delta-lactone) slow acidification method for homogenous gels.

Issue: Cells die within 24 hours.

-

Cause: Residual DMSO or pH shock.

-

Fix: Use the pH Switch Method (Method B). Ensure final pH is 7.2–7.4 using a micro-pH probe before adding cells.

Issue: Gel is too weak.

-

Cause: Aca linker adds too much flexibility.

-

Fix: Co-assemble with Fmoc-FF-OH (Fmoc-diphenylalanine) at a 50:50 molar ratio to increase mechanical strength.

References

-

Smith, A. M., et al. "Fmoc-diphenylalanine as a suitable scaffold for tissue engineering." Advanced Materials, 2008.

-

Reddy, S. M., et al. "Self-assembly of Fmoc-peptides into nanofibrillar hydrogels." Journal of Peptide Science, 2012.

-

Iris Biotech. "Fmoc-Phe-Aca: Fluorescent Internalization Reporter."[1] Iris Biotech Catalog.

-

Mahler, A., et al. "Fmoc-F5-Phe hydrogels: Antibacterial properties and stability."[2] ACS Applied Bio Materials, 2023.

-

Raeburn, J., et al. "Multicomponent Low Molecular Weight Gelators." Soft Matter, 2013.

Sources

Application Notes and Protocols: Standard Operating Procedure for the Dissolution of Fmoc-L-Phe-Aca-OH

Abstract